Pentaerythritol dinitrate

Beschreibung

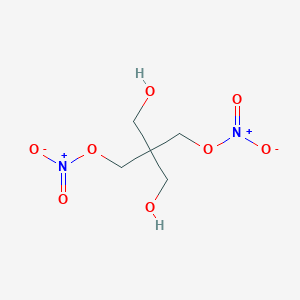

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2,2-bis(hydroxymethyl)-3-nitrooxypropyl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O8/c8-1-5(2-9,3-14-6(10)11)4-15-7(12)13/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSHCLPXMPQXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO[N+](=O)[O-])CO[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936369 | |

| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607-01-8 | |

| Record name | Pentaerythritol dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAERYTHRITOL DINITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U685G1XE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Formation Mechanisms of Pentaerythritol Dinitrate

Formation through Denitration Pathways of Higher Nitrated Analogues

PEDiN is frequently formed as an intermediate product during the breakdown of Pentaerythritol (B129877) Tetranitrate (PETN), a more complex and widely known explosive material. This breakdown, or denitration, can occur through hydrolytic, reductive, or enzymatic processes.

The hydrolysis of PETN can lead to the sequential removal of nitrate (B79036) groups, forming PEDiN as an intermediate. This process is notably influenced by temperature and pH. Studies have shown that exposing PETN to water at temperatures of 100°C or higher can cause hydrolysis, resulting in the formation of pentaerythritol dinitrate. wikipedia.orggoogle.com The rate of this reaction can be accelerated by the presence of even small amounts of nitric acid (e.g., 0.1%). wikipedia.orggoogle.com Furthermore, PETN is susceptible to degradation under alkaline conditions, such as at a pH of 12, where it undergoes hydrolytic denitration. wikipedia.org The proposed mechanism involves the attack of water on the ester oxygen, which leads to the formation of a stable alcohol end group and the sequential release of nitrate ions, producing trinitrated and then dinitrated forms of pentaerythritol. opastpublishers.com

A significant pathway for the formation of PEDiN is through the reductive denitration of PETN, particularly in the presence of zero-valent metals like granular iron. Research has demonstrated that this process involves a sequential, stepwise reduction of PETN to its less nitrated forms. d-nb.infochalmers.seresearchgate.net In this pathway, PETN is first reduced to pentaerythritol trinitrate (PETriN), which is then further reduced to PEDiN. d-nb.infochalmers.seresearchgate.netosti.gov The reaction continues until the final product, pentaerythritol, is formed. d-nb.infochalmers.se During each step of this denitration, nitrite (B80452) is released and is subsequently reduced to ammonium (B1175870) by the iron. d-nb.inforesearchgate.net Notably, nitrate is not detected during these experiments, indicating that hydrolysis is not a significant competing pathway under these conditions. d-nb.inforesearchgate.net

The kinetics of this reduction have been studied in detail, showing that the process follows pseudo-first-order kinetics. The efficiency of the reduction is highlighted by the short half-lives observed in column studies.

| Column Composition | Average Half-life (minutes) |

|---|---|

| 100% Granular Iron | 0.26 |

| 30% Granular Iron / 70% Silica Sand | 1.58 |

Data sourced from studies on the degradation of PETN by granular iron. d-nb.inforesearchgate.net

Certain microorganisms have evolved enzymatic machinery capable of degrading nitrate esters like PETN. A key enzyme in this process is PETN reductase, identified in bacteria such as Enterobacter cloacae PB2, which was isolated from explosives-contaminated soil. rsc.orggoogle.com This enzyme catalyzes the reductive liberation of nitrite from PETN in a stepwise fashion. rsc.org The process mirrors chemical reduction, where PETN is sequentially denitrated to PETriN and subsequently to PEDiN. rsc.orggoogle.com Further denitration is much slower. google.com This biological transformation allows the organism to utilize PETN as a sole nitrogen source for growth. rsc.orggoogle.com

PETN reductase is a flavoprotein that uses NADPH as a reducing agent. rsc.orggoogle.com The enzyme operates via a ping-pong mechanism and can also act on other nitrate esters like glyceryl trinitrate (nitroglycerin). google.com

| Property | Value / Description |

|---|---|

| Enzyme Family | Old Yellow Enzyme (FMN-binding flavoprotein) |

| Cofactor | NADPH |

| Reaction Products from PETN | Pentaerythritol trinitrate, this compound, Nitrite |

| Kinetic Mechanism | Ping-pong |

Data compiled from research on the degradation of PETN by Enterobacter cloacae PB2 and its reductase enzyme. rsc.orggoogle.com

Targeted Chemical Synthesis for Research Standards

While PEDiN often arises from the degradation of PETN, its targeted synthesis is necessary to produce pure analytical standards for research. One effective method involves the controlled partial denitration of its higher nitrated analogues. A documented procedure for creating standards of partially nitrated compounds is the reduction of the parent molecule with hydrazine. osti.gov Specifically, PEDN can be prepared from pentaerythritol trinitrate (PETriN) through hydrazinolysis, which involves reacting PETriN with hydrazine. dtic.mil This reaction must be carefully controlled, and the resulting mixture, which may contain various nitrated species, requires separation by column chromatography to isolate pure PEDiN. dtic.mil

Another approach to targeted synthesis is the direct, controlled nitration of pentaerythritol. The degree of nitration is highly dependent on the reaction conditions and the nitrating agent used. opastpublishers.com For instance, using a more selective nitrating agent, such as acetyl nitrate (formed from nitric acid and acetic anhydride), can allow for more controlled esterification of the alcohol groups, leading to the desired dinitrate product over fully nitrated or other mixed products. d-nb.info

Accidental Formation as a Side Product or Impurity during Industrial Synthesis Processes

In the industrial production of PETN, PEDiN can be formed as an unintentional side product or impurity. The synthesis of PETN involves the nitration of pentaerythritol using a strong acid mixture, typically nitric acid. opastpublishers.com To ensure the complete nitration to the tetranitrate form, an excess of the nitrating acid is required. opastpublishers.com If the reaction conditions are not optimal—for example, if an insufficient amount of acid is used—the nitration may be incomplete. opastpublishers.com This results in the formation of lower nitrated homologues, including pentaerythritol trinitrate and this compound. opastpublishers.com The presence of these impurities, including PEDiN, can adversely affect the physical properties and stability of the final PETN product, such as by lowering its melting point. opastpublishers.comacs.org The analysis of PETN samples often reveals the presence of such impurities, confirming their formation during synthesis.

Directed Synthesis of Structural Analogues and Derivatives of PEDiN

The core structure of PEDiN can be modified to create structural analogues with different properties. The directed synthesis of these derivatives typically involves a two-step process: first, the synthesis of a substituted pentaerythritol precursor, followed by the nitration of the remaining hydroxyl groups.

Halogenated derivatives are a significant class of PEDiN analogues. For example, the brominated derivative, PEDN-Br₂, is synthesized by first preparing 2,2-bis(bromomethyl)propane-1,3-diol, which is then nitrated using a standard mixed acid (fuming nitric and sulfuric acid) synthesis. A similar route is used for chlorinated derivatives, where dichloro-substituted pentaerythritol is the precursor for the nitration step to yield PEDN-Cl₂. Azido (B1232118) derivatives have also been synthesized. Diazidothis compound (DAPEDN) is prepared by nitrating 2,2-bis(azidomethyl)propane-1,3-diol using acetyl nitrate. d-nb.info

| Derivative Name | Chemical Formula | Precursor | Melting Point (°C) | Thermal Decomposition Onset (°C) |

|---|---|---|---|---|

| PEDN-Br₂ (Dibromo derivative) | C₅H₈Br₂N₂O₆ | Dibromo-substituted pentaerythritol | 73.1 | 172.6 |

| PEDN-Cl₂ (Dichloro derivative) | C₅H₈Cl₂N₂O₆ | Dichloro-substituted pentaerythritol | N/A | N/A |

| DAPEDN (Diazido derivative) | C₅H₈N₈O₆ | 2,2-bis(azidomethyl)propane-1,3-diol | 32 | 182 |

Data for halogenated derivatives sourced from research on halogenated PETN derivatives. Data for azido derivative sourced from research on azido derivatives of pentaerythritol. d-nb.info N/A indicates data not available in the cited sources.

Chemical Reactivity and Transformation Dynamics of Pentaerythritol Dinitrate

Abiotic Degradation Pathways and Kinetics

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For pentaerythritol (B129877) dinitrate, these pathways include thermal, photolytic, reductive, and hydrolytic processes.

Thermal Decomposition Mechanisms and Associated Products

The thermal decomposition of nitrate (B79036) esters like pentaerythritol dinitrate is a complex process initiated by the cleavage of the O-NO2 bond. unt.edu While much of the detailed research focuses on its parent compound, PETN, the fundamental mechanisms are applicable. The decomposition of PETN yields this compound and trinitrate as intermediates. wikipedia.org

The primary step in the thermal decomposition of nitrate esters is the homolytic cleavage of the O–NO2 bond, which has a relatively low activation energy. unt.edunih.gov This initial step produces an alkoxy radical and nitrogen dioxide (NO2). unt.edu The process is often autocatalytic, as the NO2 generated can further react with the original compound or its intermediates. unt.eduwikipedia.org At temperatures above 150°C, a variety of breakdown byproducts are formed. unt.edu The decomposition of PETN, for instance, ultimately leads to stable gaseous products such as H2O, CO2, and N2. nih.gov

A proposed model for the thermal decomposition of PETN, which would include the transformation of PEDN, involves an autocatalytic process that produces intermediate gases, which then react to form the final products. researchgate.net

Table 1: Key Aspects of Nitrate Ester Thermal Decomposition

| Feature | Description | Source(s) |

|---|---|---|

| Initial Step | Homolytic cleavage of the O-NO2 bond. | unt.edunih.gov |

| Initial Products | Alkoxy radical and Nitrogen Dioxide (NO2). | unt.edu |

| Nature of Reaction | Autocatalytic, accelerated by the production of NO2. | unt.eduwikipedia.org |

| Intermediates from PETN | Pentaerythritol trinitrate, this compound. | wikipedia.org |

| Final Gaseous Products | Water (H2O), Carbon Dioxide (CO2), Nitrogen (N2). | nih.gov |

Photolytic Transformations and Associated Denitration

This compound can undergo transformation when exposed to light, a process known as photolysis. Studies on PETN have shown that it slowly photodegrades through a process of hydrolytic denitration. publications.gc.ca This suggests that PEDN, as a structurally similar intermediate, would also be susceptible to photolytic degradation. The mechanism involves the absorption of light energy, leading to the cleavage of the nitrate ester bonds and the subsequent loss of nitro groups.

Reactions with Zero-Valent Metals (e.g., Granular Iron)

Zero-valent iron (Fe⁰) is a strong reducing agent that has proven effective in degrading nitrate esters. The reaction with granular iron provides a significant abiotic degradation pathway for PETN and its intermediates. acs.orgresearchgate.net The degradation process is a sequential reductive denitration. acs.org PETN is first reduced to pentaerythritol trinitrate (PETriN), which is then reduced to this compound (PEDN). acs.orgresearchgate.net

This reduction continues, although pentaerythritol mononitrate is not always detected as an intermediate, leading to the final product, pentaerythritol. acs.org In this process, nitrite (B80452) is released at each denitration step and is subsequently reduced to ammonium (B1175870) by the iron. acs.orgresearchgate.net The absence of nitrate during these experiments suggests that hydrolysis is not the primary degradation mechanism in the presence of zero-valent iron. acs.orgresearchgate.net

The kinetics of this reaction are rapid. In column studies, the transformation of PETN in the presence of 100% granular iron followed pseudo-first-order kinetics with a half-life of just 0.26 minutes. acs.org

Table 2: Degradation of PETN Intermediates by Granular Iron

| Reactant | Product(s) | Kinetic Data (Half-life) | Source(s) |

|---|---|---|---|

| Pentaerythritol Tetranitrate (PETN) | Pentaerythritol Trinitrate, this compound | 0.26 min (in 100% iron column) | acs.org |

| Pentaerythritol Trinitrate (PETriN) | This compound (PEDN) | Not specified | acs.org |

Acid- and Base-Catalyzed Hydrolysis

This compound, as a nitrate ester, is susceptible to hydrolysis, a reaction that is catalyzed by the presence of acids or bases.

Base-catalyzed hydrolysis (saponification) is particularly effective. chemistrysteps.com Research has shown that PETN is sensitive to degradation at a pH of 12. publications.gc.ca The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester group. This leads to the cleavage of the ester bond, forming an alcohol and a carboxylate ion. chemistrysteps.com This process is generally irreversible because the resulting carboxylate is deprotonated by the base, preventing the reverse reaction. chemistrysteps.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. This process is an equilibrium, and driving it to completion can be challenging. chemistrysteps.com The presence of water can promote a decomposition pathway involving the attack on the ester oxygen, forming an alcohol group. unt.edu

Enzymatic and Microbial Biotransformation Mechanisms

Microorganisms have evolved enzymatic pathways to utilize nitrate esters as a source of nitrogen for growth. This biotransformation is a key process in the natural attenuation of these compounds in contaminated environments.

Reductive Denitration by Bacterial Enzymes (e.g., PETN Reductase from Enterobacter cloacae)

A significant pathway for the biodegradation of PETN involves the enzyme PETN reductase, which has been isolated from the bacterium Enterobacter cloacae strain PB2. nih.govnih.gov This strain can use PETN as its sole nitrogen source. nih.govnih.gov

The enzyme, an NADPH-dependent reductase, catalyzes the reductive liberation of nitrite from the nitrate ester. nih.gov It acts sequentially on PETN, first removing one nitro group to form pentaerythritol trinitrate and then a second to form this compound. publications.gc.ca However, a crucial finding is that this compound is not a substrate for this enzyme. publications.gc.ca This means that while PETN reductase can initiate the degradation of PETN, it leads to the accumulation of PEDN, which must be degraded by other enzymes or pathways.

PETN reductase is a monomeric flavoprotein that non-covalently binds flavin mononucleotide (FMN). nih.govnih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | PEDN |

| Pentaerythritol tetranitrate | PETN |

| Pentaerythritol trinitrate | PETriN |

| Nitrogen dioxide | NO2 |

| Water | H2O |

| Carbon Dioxide | CO2 |

| Nitrogen | N2 |

| Zero-valent iron | Fe⁰ |

| Pentaerythritol | |

| Nitrite | |

| Ammonium | |

| Hydroxide | OH⁻ |

| Flavin mononucleotide | FMN |

Role of Specific Microbial Strains in Denitration

The biodegradation of pentaerythritol nitrate esters is facilitated by various microorganisms that can utilize these compounds as a source of nitrogen. A key organism identified in this process is Enterobacter cloacae PB2, which was isolated from soil contaminated with explosives. asm.orgnih.govresearchgate.netigem.org This bacterium is capable of aerobic growth using pentaerythritol tetranitrate (PETN) as its sole nitrogen source. nih.govnih.gov The denitration process in E. cloacae PB2 is initiated by an NADPH-dependent enzyme known as PETN reductase. asm.orgnih.govnih.gov This enzyme, a flavoprotein belonging to the Old Yellow Enzyme family, reductively cleaves the nitrate esters, liberating nitrogen in the form of nitrite (NO₂⁻). asm.orgigem.org

The enzymatic action occurs in a stepwise manner, with PETN being rapidly denitrated to pentaerythritol trinitrate (PETriN) and subsequently to this compound (PEDN). asm.orgigem.org However, the further denitration of PEDN is a much slower process. igem.org Growth yield studies suggest that E. cloacae PB2 utilizes two to three moles of nitrogen per mole of PETN, which corresponds with the formation of this compound. nih.govnih.gov

Other microbial strains have also been identified as capable of transforming PETN. These include:

Agrobacterium radiobacter : Isolated from sewage sludge, this bacterium can metabolize PETN, likely converting it to its trinitrate and dinitrate forms. nih.gov

Sphingomonas sp. and Cupriavidus sp. : These strains were isolated from soil and demonstrated the ability to transform PETN. publications.gc.ca

Phanerochaete chrysosporium : This white-rot fungus is also known to transform PETN to this compound through two denitration steps. publications.gc.ca

Under anaerobic conditions, indigenous denitrifying bacteria from contaminated soil have been shown to effectively biotransform PETN through a sequential reduction process, using it as a terminal electron acceptor. researchgate.net

Reaction Intermediates and Final Products Analysis

The transformation of pentaerythritol nitrate esters, whether through biotic or abiotic pathways, proceeds via a sequential denitration mechanism. The parent compound, pentaerythritol tetranitrate (PETN), is stepwise reduced, forming a series of reaction intermediates. researchgate.netepa.gov The primary pathway is the conversion of PETN to pentaerythritol trinitrate (PETriN), which is then reduced to this compound (PEDN). asm.orgepa.govosti.gov

Further degradation continues from PEDN to pentaerythritol mononitrate (PEMN) and ultimately to the fully denitrated alcohol, pentaerythritol. researchgate.netontosight.ai This sequential reduction has been observed in degradation studies involving both microbial action and chemical reductants like zerovalent iron. researchgate.netepa.gov

A key aspect of this transformation is the release of a nitrite ion (NO₂⁻) at each denitration step. asm.orgosti.govacs.org In abiotic degradation facilitated by granular iron, this liberated nitrite is subsequently reduced to ammonium (NH₄⁺). osti.govacs.org The detection of these intermediates and final products, such as the various denitrated pentaerythritol analogues and inorganic nitrogen species, is commonly achieved using techniques like high-pressure liquid chromatography (HPLC) combined with mass spectrometry. asm.orgnih.gov In thermal decomposition scenarios, the final products are typically small gaseous molecules, including nitrogen dioxide (NO₂), water (H₂O), carbon dioxide (CO₂), and nitrogen (N₂). nih.gov

Stability Studies under Diverse Chemical Conditions

Studies on pentaerythritol tetranitrate (PETN), the precursor to the dinitrate form, reveal significant differences in its stability depending on the chemical environment. In various in vitro tests, PETN has been shown to be a relatively stable compound. nih.gov For instance, no significant degradation was observed when it was incubated in aqueous buffers at pH 5.6 and 7.4, nor in human plasma or simulated gastric and intestinal fluids. nih.gov

However, the stability of the nitrate ester linkage is markedly reduced in the presence of thiol-containing compounds. nih.gov The addition of thiols, such as cysteine or N-acetylcysteine (NAC), induces an increasing and significant degradation of PETN. nih.govscialert.net This decomposition is understood to be a reductive process. scialert.net The reaction between the thiol and the organic nitrate ester leads to the release of nitrite and the formation of a disulfide bond in the thiol compound, confirming the chemical interaction. scialert.net This reactivity is crucial, as thiol-containing molecules like glutathione (B108866) are involved in the metabolic pathways of organic nitrates within biological systems. scialert.netannualreviews.org

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PEDN / PEDiN |

| Pentaerythritol tetranitrate | PETN |

| Pentaerythritol trinitrate | PETriN |

| Pentaerythritol mononitrate | PEMN |

| Nitrite | NO₂⁻ |

| Ammonium | NH₄⁺ |

| Cysteine | - |

| N-acetylcysteine | NAC |

| Glutathione | GSH |

| Nitrogen dioxide | NO₂ |

| Water | H₂O |

| Carbon dioxide | CO₂ |

Advanced Analytical Methodologies for Characterization and Detection of Pentaerythritol Dinitrate

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for the structural characterization of pentaerythritol (B129877) dinitrate, offering detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of PEDN. In ¹H-NMR spectroscopy, the chemical environment of protons within the molecule influences their resonance frequency, providing a distinct spectral fingerprint. While specific ¹H-NMR data for pentaerythritol dinitrate is not extensively detailed in readily available literature, analysis of related compounds like pentaerythritol and its tetranitrate derivative (PETN) offers valuable comparative insights. For instance, the ¹H-NMR spectrum of pentaerythritol shows a signal corresponding to the hydroxyl protons and the methylene (B1212753) protons. chemicalbook.comnih.gov In the case of pentaerythritol trinitrate aldehyde (PETriNal), a decomposition product of PETN, distinct signals are observed, such as a singlet at 9.67 ppm for the aldehydic proton and a singlet at 4.83 ppm for the methylene protons in deuterated acetonitrile. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive technique used for the detection and identification of PEDN, often by determining its mass-to-charge ratio. Various ionization techniques and hyphenated systems enhance its applicability.

Chemical-Ionization MS (CI-MS): This soft ionization technique is suitable for analyzing thermally labile compounds like nitrate (B79036) esters.

Liquid Chromatography-MS (LC-MS): The coupling of liquid chromatography with mass spectrometry allows for the separation of PEDN from complex mixtures before its detection. nih.govresearchgate.net This is particularly useful in forensic analysis where PEDN may be present with its degradation products. nih.gov

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-MS (LC-APCI-MS): This method has been successfully used to detect and quantify PETN and its degradation products, including pentaerythritol trinitrate (PETriN), dinitrate (PEDiN), and mononitrate (PEMN), after an explosion. nih.govresearchgate.net The technique allows for the discrimination between post-explosion and naturally degraded PETN based on the relative amounts of these products. nih.govresearchgate.net A robust and reliable quantitative method was developed with accuracy between 85.7% and 103.7% and a precision ranging from 1.3% to 11.5%. nih.gov

Ultrahigh-Pressure Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QTOF-MS): This advanced technique provides high resolution and mass accuracy, enabling the identification of thermal decomposition products of PETN. acs.org Studies have utilized UHPLC-QTOF-MS to quantify decomposition products and understand the thermal stability of PETN in its molten state. acs.org

A study employing LC-MS with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) in negative-ion mode investigated the analysis of several nitrate esters, including PETN. researchgate.net The use of post-column additives like ammonium (B1175870) nitrate and chlorinated agents promoted the formation of characteristic adduct ions, enhancing detection. researchgate.net

| MS Technique | Application for Pentaerythritol Nitrate Esters | Key Findings |

| LC-APCI-MS | Detection and quantification of PETN and its degradation products (PETriN, PEDiN, PEMN). nih.govresearchgate.net | Enables discrimination between post-explosion and naturally degraded PETN. nih.govresearchgate.net Achieved high accuracy (85.7-103.7%) and precision (1.3-11.5%) for quantification. nih.gov |

| UHPLC-QTOF-MS | Identification and quantification of thermal decomposition products of PETN. acs.org | Provides high resolution and mass accuracy for detailed analysis of molten PETN. acs.org |

| LC-ESI-MS/APCI-MS | Analysis of nitrate ester explosives. researchgate.net | Use of post-column additives enhances the formation of characteristic adduct ions for improved detection. researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. Attenuated Total Reflectance-FTIR (ATR-FTIR) is a common sampling technique that requires minimal sample preparation. acs.orgrsc.org The FTIR spectrum of nitrate esters is characterized by strong absorption bands corresponding to the O-NO2 group. For pentaerythritol trinitrate aldehyde (PETriNal), characteristic IR peaks are observed at 1632 cm⁻¹ and 1582 cm⁻¹, which are indicative of the nitrate ester groups. acs.org In forensic applications, ATR-FTIR has proven to be a valuable tool for the rapid identification of PETN in real crime samples, such as detonating cords. eurekaselect.comresearcher.life

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating PEDN from other compounds and for its quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its related compounds. nih.gov

UV Detection: HPLC with Ultraviolet (UV) detection is a common method for the surveillance of PETN and its homologs. osti.gov However, its limitation lies in the inability to definitively identify unknown chromatographic peaks. osti.gov

Chemiluminescence-N-Detection (CLND): HPLC coupled with CLND offers enhanced sensitivity and is particularly useful for analyzing PETN and its degradation products. acs.orgnih.gov This method is reported to be about four times more sensitive than UV detection. nih.gov It has been used to study the stability of PETN, demonstrating that it is a chemically stable compound in various in vitro conditions. nih.gov

A study comparing HPLC-CLND and HPLC-UV for the analysis of PETN and its degradation products (PETriN, PEDiN, and PEMonoN) found that CLND provided more convenient quantification and higher sensitivity. nih.gov

| HPLC Detector | Advantages for Pentaerythritol Nitrate Analysis | Research Findings |

| UV Detection | Standard method for routine surveillance. osti.gov | Limited in identifying unknown peaks. osti.gov |

| Chemiluminescence-N-Detection (CLND) | Approximately four times more sensitive than UV detection. nih.gov | Effective for stability studies and quantification of PETN and its degradation products. nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the preliminary identification of explosives, including PETN. eurekaselect.com It involves separating compounds on a thin layer of adsorbent material based on their differential migration with a solvent system. The separated compounds are then visualized, often using a spray reagent and UV light. epa.gov TLC has been used to confirm the presence of PETN in forensic samples and to monitor the completion of chemical reactions, such as the synthesis of PETriNal. acs.orgeurekaselect.com Different solvent systems can be employed to achieve satisfactory separation of various organic explosive compounds. epa.gov However, it has been noted that achieving good separation for PETN and nitroglycerin can be challenging with some systems. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Nitrate Esters

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of many organic explosives; however, its application to nitrate esters like PETN and its derivatives can be challenging due to their thermal lability. tandfonline.comwvu.edu High temperatures in the GC injector and column can cause decomposition, leading to results that may not represent the original sample composition. wvu.edu Despite these challenges, GC-MS methods have been developed for related nitrate esters, often employing specific ionization techniques to improve identification.

Research has shown that while some tetranitrate esters like Erythritol (B158007) tetranitrate (ETN) can be successfully analyzed by GC-MS, PETN analysis is more problematic, often resulting in a disproportionally small peak. For PETN, the major fragments observed under GC-MS conditions are typically m/z 46, 30, and 76.

To overcome thermal degradation, fast GC separations can be utilized. wvu.edu One study found that PETN was readily detectable using a fast GC method combined with dynamic collision-induced dissociation (DCID), whereas it was not observed under more conventional, slower chromatographic conditions. wvu.edu

Chemical Ionization (CI) is often preferred over Electron Impact (EI) ionization for nitrate esters as it provides better molecular weight information. tandfonline.com Negative Chemical Ionization (NCI) is particularly sensitive, with the nitrate ion ([NO₃]⁻) at m/z 62 being a characteristic and abundant ion for compounds like PETN and nitroglycerine. scispec.co.th Another approach, photoionization mass spectrometry (PIMS), has been shown to produce much simpler fragmentation patterns for nitrate and nitrite (B80452) esters compared to standard 70-eV electron impact, which can be beneficial for analysis. acs.org

Table 1: GC-MS Findings for Nitrate Ester Analysis

| Analyte | Analytical Challenge / Method | Key Finding | Reference |

|---|---|---|---|

| PETN | Thermal Decomposition | Prone to on-column degradation under conventional GC conditions. | wvu.edu |

| PETN | Fast GC / DCID-MS/MS | Detectable with fast scanning, whereas not observed with conventional GC-MS. | wvu.edu |

| Nitrate Esters (General) | Chemical Ionization (CI) | CI mass spectra provide molecular weight information, aiding in distinguishing different esters. | tandfonline.com |

| PETN & Nitroglycerine | Negative Chemical Ionization (NCI) | [NO₃]⁻ (m/z 62) is the most abundant ion observed. | scispec.co.th |

| Nitrite & Nitrate Esters | Photoionization Mass Spectrometry (PIMS) | Fragmentation patterns are much simpler compared to 70-eV electron impact. | acs.org |

Electrochemical Approaches for Detection and Quantification

Electrochemical methods offer a sensitive and rapid alternative for the detection of this compound and related compounds. These techniques are based on the electrochemical reduction of the nitrate ester functional groups present in the molecule. dtic.mildtic.mil

One effective protocol utilizes microchip electrophoresis coupled with electrochemical detection for the rapid measurement of nitrate ester explosives, including PETN. rsc.org Using a glassy-carbon amperometric detector, this method can separate four nitrate ester explosives in under three minutes and offers cathodic detection down to the picogram level. rsc.org For this technique, optimal separation conditions were achieved with a 15 mM borate (B1201080) buffer (pH 9.2) containing 20 mM sodium dodecyl sulfate (B86663) (SDS) and a separation voltage of +1500 V. rsc.org

Due to the low solubility of PETN in water, developing suitable solvent systems is crucial for direct electrochemical detection. dtic.mildtic.mil A system using 1,2-dichloroethane (B1671644) has been explored to create a liquid-liquid extraction-based sensor that leverages its immiscibility with water. dtic.mildtic.mil Using cyclic voltammetry in this system, researchers were able to study the reduction process and determine a diffusion coefficient of 6.67 x 10⁻⁶ cm²/s for PETN, which aligns with values for similarly structured nitrate esters. dtic.mildtic.mil Another approach uses potentiometric gas sensors operated in both hydrocarbon (HC) and nitrogen oxides (NOx) modes to detect trace amounts of PETN, with the ratio of the HC to NOx peak areas serving as an indicator for selectivity. researchgate.net

Table 2: Electrochemical Detection Methods for PETN and Related Esters

| Technique | Key Parameters / Conditions | Detection Limit / Finding | Reference |

|---|---|---|---|

| Microchip Electrophoresis with Electrochemical Detection | 15 mM borate buffer (pH 9.2) with 20 mM SDS; Separation Voltage: +1500 V; Amperometric detector at -0.9 V. | Detection down to picogram levels; 0.3 ppm for NG, 0.5 ppm for PGDN. | rsc.org |

| Cyclic Voltammetry | 1,2-dichloroethane solvent system; 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) supporting electrolyte. | Calculated diffusion coefficient for PETN: 6.67 x 10⁻⁶ cm²/s. | dtic.mildtic.mil |

| Potentiometric Gas Sensor | Operated in alternating HC and NOx modes. | Quantitative from 10 µg down to 200 ng; HC/NOx ratio (1.7-2.7) provides selectivity. | researchgate.net |

Method Development for Accurate Quantitation and Chemical Profiling

A primary goal in the forensic analysis of explosives is to distinguish between different scenarios, such as differentiating post-explosion residues from intact or naturally degraded material. tno.nluva.nl Method development has focused on creating robust, quantitative chemical profiles of PETN and its degradation products, including pentaerythritol trinitrate (PETriN), this compound (PEDiN), and pentaerythritol mononitrate (PEMN). uva.nlresearchgate.netuva.nl

Studies have consistently shown that post-explosion residues of PETN contain significantly higher levels of these less-nitrated analogues compared to intact or naturally aged PETN samples. tno.nlresearchgate.net By analyzing the relative peak areas of PETriN, PEDiN, and PEMN to that of PETN, it is possible to fully distinguish post-explosion profiles from others. tno.nluva.nl For example, one study found the peak area of PETriN relative to PETN was 0.39 in post-explosion samples, compared to just 0.014 in samples that underwent accelerated natural degradation. tno.nl

To improve the reliability of these profiling methods, research has focused on the accurate quantitation of PETN and its degradation products. researchgate.netresearchgate.net This has been achieved by synthesizing specific standards for PETriN, PEDiN, and PEMN and using them to develop a quantitative method based on liquid chromatography–atmospheric pressure chemical ionization–mass spectrometry (LC-APCI-MS). researchgate.netresearchgate.net This quantitative method demonstrated high accuracy (between 85.7% and 103.7%) and good precision (ranging from 1.3% to 11.5%), creating a more robust and reliable way to discriminate between post-explosion and naturally degraded PETN. researchgate.net Other studies have used techniques like ultrahigh-pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) to quantify decomposition products formed under various conditions, such as melting. nih.govacs.org

Table 3: Chemical Profiling of PETN Degradation Products

| Sample Type | Analytical Method | Key Finding / Result | Reference |

|---|---|---|---|

| Post-Explosion vs. Naturally Degraded PETN | LC-MS | Post-explosion samples have significantly higher relative amounts of PETriN, PEDiN, and PEMN. The peak area ratio of PETriN/PETN was ~0.39 for post-explosion vs. ~0.014 for degraded. | tno.nl |

| Quantitation of PETN and Degradation Products | LC-APCI-MS with synthesized standards | Achieved accuracy between 85.7% and 103.7% and precision from 1.3% to 11.5%. | researchgate.net |

| PETN under Melt Conditions | UHPLC-QTOF, NMR, DSC-TGA | Quantified decomposition products and established resulting melting point depression. A total mass loss of 5% was observed when held at 145 °C for 20 min. | nih.govacs.org |

Compound Reference Table

Computational and Theoretical Chemistry Investigations of Pentaerythritol Dinitrate

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic properties and reactivity of PEDiN. These methods, operating at the level of electrons and nuclei, offer a fundamental understanding of the molecule's behavior.

Electronic Structure Analysis (e.g., HOMO-LUMO Gaps, Singlet-Singlet Excitation Energies)

The electronic structure of PEDiN, particularly its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is a key determinant of its reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and the energy required for electronic excitation.

Studies have shown that the HOMO orbitals of PEDiN are primarily composed of contributions from the 2p atomic orbitals of the hydroxyl oxygen atoms. acs.org In contrast, the LUMO orbitals are similar to those of other nitrate (B79036) esters, being localized predominantly on the nitrogen and oxygen atoms of the nitrate groups and exhibiting antibonding character. acs.org

The HOMO-LUMO gap of PEDiN is lower than that of its parent compound, pentaerythritol (B129877) tetranitrate (PETN). acs.orgacs.org This smaller gap suggests that PEDiN is more susceptible to electronic excitation. The presence of both hydroxyl and nitro groups in PEDiN influences this gap. acs.org

Calculations of the singlet-singlet (S₀→S₁) excitation energies, which correspond to the energy required to promote an electron from the ground state to the first excited singlet state without a change in spin, are consistently lower for PEDiN compared to PETN. acs.org This further indicates that PEDiN can be excited with lower energy input. As is typical for molecular materials, the calculated singlet-singlet excitation energies are significantly lower than the corresponding HOMO-LUMO gaps. acs.orgacs.org

Table 1: Calculated Electronic Properties of Pentaerythritol Dinitrate (PEDiN) and Related Compounds

| Compound | HOMO-LUMO Gap (eV) | S₀→S₁ Excitation Energy (eV) | S₀→T₁ Excitation Energy (eV) |

|---|---|---|---|

| This compound (PEDiN) | Lower than PETN | 2.7 | 3.9 |

| Pentaerythritol Tetranitrate (PETN) | ~4.3 - 7.31 | 4.3 | 4.4 |

| Pentaerythritol Mononitrate (PEMonoN) | 5.61 | 2.3 | 3.6 |

| Pentaerythritol Trinitrate (PETriN) | 6.02 | 3.2 | 4.1 |

Note: The values presented are representative and may vary depending on the computational method and basis set used. Data is primarily from studies where PEDiN is considered as an impurity in PETN. acs.orgacs.orgaip.orgresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for investigating PEDiN. acs.orgacs.orgaps.org Various DFT functionals, including PBE, PBE0, B3LYP, and HSE06, have been employed to calculate its ground-state structure and electronic properties. acs.org These calculations have been performed for both the isolated PEDiN molecule and for PEDiN as a defect within a PETN crystal lattice. acs.orgresearchgate.netnih.gov

These computational findings are crucial for understanding how impurities like PEDiN can affect the sensitivity of energetic materials like PETN. researchgate.net The ability to modify the electronic properties and initiation thresholds by introducing specific dopants is a significant area of research. acs.orgaip.org

Ab Initio Modeling of Reaction Mechanisms (e.g., Decomposition Initiation)

Ab initio modeling, which is based on first principles of quantum mechanics without empirical parameters, has been used to explore the initial steps of the thermal decomposition of nitrate esters. While much of the detailed research has focused on PETN, the principles can be extended to understand the decomposition of PEDiN. acs.orgresearchgate.net

For nitrate esters, a key initial decomposition step is the homolytic cleavage of the O-NO₂ bond. researchgate.netmdpi.com Computational studies on PETN have shown this to be the most favorable decomposition channel from both energetic and kinetic perspectives. researchgate.net It is reasonable to infer that a similar mechanism would be significant for PEDiN.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics of crystal structures and intermolecular interactions.

Investigation of Doping Defects in Crystal Structures (e.g., PETN crystal defects due to PEDiN impurities)

Molecular dynamics simulations have been employed to investigate the effects of PEDiN as a doping defect in the crystal structure of PETN. nih.govresearchgate.net By creating computational models of a "perfect" PETN crystal and comparing them to models with PEDiN molecules substituting some of the PETN sites, researchers can analyze changes in the material's properties. nih.gov

Influence on Intermolecular and Intramolecular Interactions

The presence of PEDiN impurities within a PETN crystal alters the network of intermolecular and intramolecular interactions. The hydroxyl groups on the PEDiN molecule can participate in hydrogen bonding, which is different from the interactions in a pure PETN crystal. These changes in non-covalent interactions can influence the mechanical properties of the material.

MD simulations have revealed that doping PETN with PEDiN leads to a decrease in the elastic modulus, bulk modulus, and shear modulus. nih.gov This indicates that the material becomes less resistant to deformation and its hardness is reduced. nih.gov Conversely, the flexibility and ductility of the crystal are increased. nih.gov The analysis of intra- and intermolecular bonding through methods like the Quantum Theory of Atoms in Molecules (QTAIM) on related systems has highlighted the importance of numerous weak interactions, such as O···H and O···O contacts, in the crystal packing. nih.govresearchgate.net

Table 2: Impact of PEDiN Doping on PETN Crystal Properties (from MD Simulations)

| Property | Change upon PEDiN Doping |

|---|---|

| Interaction Energy of Trigger Bond | Decreased |

| Cohesive Energy Density | Decreased |

| Density | Decreased |

| Detonation Velocity | Decreased |

| Detonation Pressure | Decreased |

| Elastic, Bulk, and Shear Modulus | Decreased |

| Flexibility and Ductility | Increased |

Source: Data compiled from molecular dynamics research on doping defects in PETN. nih.gov

Prediction of Material Properties (e.g., Mechanical Properties, Sensitivity)

Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in predicting the material properties of nitrated polyols like this compound. These simulations provide a molecular-level understanding of how factors such as crystal structure, defects, and temperature influence mechanical characteristics and sensitivity to stimuli like impact.

Research employing MD simulations with the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) force field has been successful in exploring these properties for pentaerythritol tetranitrate (PETN) and its derivatives. researchgate.net Studies have investigated "perfect" PETN crystals and those containing defects, such as molecules of pentaerythritol (PE), pentaerythritol mononitrate (PEMonoN), this compound (PEDN), and pentaerythritol trinitrate (PETriN). researchgate.net These simulations calculate various parameters to predict and compare sensitivity and mechanical performance. researchgate.net

Key parameters calculated in these theoretical explorations include:

Trigger Bond Length (Lmax): The maximum length of the O-NO2 bond, considered the "trigger" for decomposition. An increase in this length generally correlates with higher sensitivity. researchgate.net

Interaction Energy (EO-N): The energy between the oxygen and nitrogen atoms of the trigger bond. A decrease in this energy suggests a weaker bond and higher sensitivity. researchgate.net

Cohesive Energy Density (CED): A measure of the intermolecular forces within the crystal. Lower CED values are often associated with increased sensitivity. researchgate.net

Mechanical Properties: Parameters such as elastic coefficients, modulus, and Poisson's ratio are calculated to understand the material's response to stress. researchgate.net

Recent computational and experimental work has further elucidated the factors governing explosive sensitivity. It has been demonstrated that for derivatives of PETN, sensitivity correlates strongly with the heat of explosion (Q), which is influenced by the number of energetic "trigger linkages" (the weakest bonds, typically O-NO2) in the molecule. rsc.org This suggests that the fundamental chemical energy release is a primary determinant of sensitivity. rsc.org

Key Parameters in Computational Prediction of PEDN Properties

| Parameter | Description | Relevance to Sensitivity/Stability |

|---|---|---|

| Trigger Bond Length (Lmax) | The maximum observed length of the O-NO2 bond during simulation. researchgate.net | Longer bond lengths suggest a weaker bond, correlating with higher sensitivity. researchgate.net |

| Interaction Energy (EO-N) | The calculated energy of the O-N bond in the nitrate group. researchgate.net | Lower interaction energy indicates a bond that is easier to break, implying higher sensitivity. researchgate.net |

| Cohesive Energy Density (CED) | The energy required to separate molecules from the condensed phase, indicating intermolecular force strength. researchgate.net | Lower CED values are associated with reduced stability and potentially higher sensitivity. researchgate.net |

| Elastic Modulus | A measure of the material's stiffness and resistance to elastic deformation. researchgate.netaip.org | While correlations are complex, mechanical properties like modulus are studied for their potential link to impact sensitivity. aip.org |

Force Field Development for Nitrated Polyols

The accuracy of molecular dynamics simulations hinges on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. ethz.ch For nitrated polyols, developing accurate force fields is a significant challenge due to their complex chemical nature, involving highly polar and energetic functional groups.

Several force fields have been utilized and developed to model nitrated polyols and related compounds:

COMPASS Force Field: This is an ab initio force field that has demonstrated high accuracy in simulating and predicting the properties of condensed-phase materials, including PETN. researchgate.net Its parameters are often derived from quantum mechanics calculations, and it has been successfully used to study the properties of PETN with various defects, including PEDN. researchgate.netdut.ac.za

Alkyl Nitrate Force Fields: A nonpolarizable force field developed specifically for alkyl nitrates has been applied to study erythritol (B158007) tetranitrate (ETN), a molecule structurally related to PETN. researchgate.net In such cases, parameters like partial atomic charges from established PETN models can be adapted to ensure the neutrality of the new molecule. researchgate.net

Reactive Force Fields (ReaxFF): For studying chemical reactions and decomposition, reactive force fields like ReaxFF are necessary. These force fields can model bond formation and breaking. Parameter sets for nitramines, which are relevant to nitrate esters, have been developed based on extensive quantum mechanics calculations of reaction pathways and molecular structures. scm.com

Machine-Learned Force Fields: A modern approach involves using machine learning to create highly accurate potential energy surfaces. ethz.chnih.gov For instance, a charge recursive neural network (QRNN) model has been developed for ethylene (B1197577) glycol oligomers, demonstrating that models trained on smaller molecular clusters can be generalized to larger polymer chains. nih.gov This strategy is promising for developing next-generation force fields for complex molecules like nitrated polyols, potentially offering greater accuracy than traditional classical force fields. nih.gov

The development process for these force fields often involves parameterization against experimental data or high-level quantum chemical calculations to accurately reproduce properties like density, heat of formation, and molecular interactions. ethz.chresearchgate.net For polyols and sugars, a key aspect is correctly modeling the interactions between the osmolyte (the polyol) and other components, such as water or protein surfaces, which has led to specialized force fields like the ADD (Additivity of protein-osmolyte interaction) parameters. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in molecules and crystals, allowing for a precise definition of atoms, chemical bonds, and intermolecular interactions. nih.govamercrystalassn.orgwiley-vch.de This method is particularly valuable for understanding the electronic structure of energetic materials like pentaerythritol tetranitrate and its derivatives.

By analyzing the topology of the electron density, QTAIM can identify and characterize critical points where the gradient of the density is zero. wiley-vch.de These points are used to define atoms, bond paths, and various bonding interactions. nih.gov For PETN, QTAIM analysis has been performed on experimental electron density data from X-ray diffraction as well as on theoretical calculations. nih.govresearchgate.net

Key findings from QTAIM studies on PETN include:

Characterization of Covalent Bonds: The theory provides a detailed picture of the covalent bonds within the molecule, such as the N-O bonds. The topological properties at the bond critical points (BCPs), like electron density and its Laplacian, offer insights into bond strength and type. nih.govresearchgate.net

Identification of Intermolecular Interactions: QTAIM is highly effective at locating and characterizing weak intermolecular interactions that are crucial for crystal packing and stability. nih.gov In the PETN crystal, numerous non-covalent interactions, including O···H and O···O contacts, have been found and analyzed. nih.govresearchgate.net

Relating Bonding to Sensitivity: It has been suggested that the network of intermolecular bonding interactions identified by QTAIM could be related to the sensitivity of the energetic material. researchgate.net The specific nature and strength of these non-covalent bonds can influence how energy is transferred through the crystal lattice under stimuli like shock or impact.

Atomic Properties: The theory allows for the partitioning of molecular space into atomic basins, enabling the calculation of atomic properties like charges and energies. nih.gov These calculated values can be compared with those of similar compounds to understand the electronic effects of the nitrate groups. nih.gov

QTAIM provides a fundamental, physics-based understanding of the chemical bonding that governs the properties of PEDN. It moves beyond simple structural diagrams to offer a quantitative analysis of the forces holding the molecule and the crystal together. amercrystalassn.org

Interactions in PETN Crystal Analyzed by QTAIM

| Interaction Type | Description | Significance |

|---|---|---|

| Intramolecular Bonds | Covalent bonds within the PETN molecule (e.g., C-C, C-O, N-O). nih.gov | Defines the fundamental molecular structure and strength of the energetic linkages. nih.gov |

| O···H Interactions | Weak hydrogen-bonding interactions between oxygen atoms of one molecule and hydrogen atoms of a neighboring molecule. nih.govresearchgate.net | Contributes significantly to the crystal packing, cohesion, and stability. researchgate.net |

| O···O Interactions | Close contacts between oxygen atoms of adjacent nitrate groups. nih.govresearchgate.net | Represents closed-shell interactions that influence the orientation of molecules in the crystal. researchgate.net |

| O···C Interactions | Interactions between an oxygen atom and a carbon atom of a neighboring molecule. researchgate.net | Part of the complex network of non-covalent forces that determine crystal properties. researchgate.net |

Environmental Chemistry and Fate of Pentaerythritol Dinitrate

Biodegradation Pathways in Natural Environments (e.g., soil, aquatic systems)

Pentaerythritol (B129877) dinitrate is a primary metabolite in the biodegradation of PETN in both soil and aquatic environments. The process typically occurs through sequential denitration, where nitrate (B79036) groups are progressively removed from the parent PETN molecule. This transformation is mediated by a variety of microorganisms under different environmental conditions.

Under aerobic conditions, bacteria isolated from soil have demonstrated the ability to utilize PETN as a sole nitrogen source for growth. nih.govacs.org A notable example is Enterobacter cloacae PB2, which metabolizes PETN, leading to the formation of PEDN. nih.govacs.orgpacific.edu This transformation is facilitated by an NADPH-dependent PETN reductase enzyme that has been isolated from the bacterium. nih.govacs.orgpacific.edu This enzyme reductively cleaves the nitrate esters, releasing nitrite (B80452) and producing pentaerythritol trinitrate (PETriN) and subsequently PEDN. nih.gov Further metabolism of PEDN by E. cloacae PB2 can lead to oxidized products such as 3-hydroxy-2,2-bis-[(nitrooxy)methyl]propanal and 2,2-bis-[(nitrooxy)methyl]-propanedial. nih.govacs.orgpacific.edu Another bacterium, Agrobacterium radiobacter, has also been shown to be capable of metabolizing PETN, likely through a similar pathway involving the formation of trinitrate and dinitrate analogs. wikipedia.org

Anaerobic biodegradation of PETN also proceeds via the formation of PEDN. nih.govuwaterloo.ca Microbial consortia obtained from PETN-contaminated soil can sequentially reduce PETN to pentaerythritol, with PETriN and PEDN being key intermediates. nih.gov Studies indicate that denitrifying bacteria, which possess nitrite reductase, are primarily responsible for this degradation, using PETN and its intermediates as terminal electron acceptors in a preferential sequence starting with PETN, followed by PETriN, PEDN, and finally pentaerythritol mononitrate (PEMN). nih.gov The presence of an additional carbon source can effectively stimulate this biotransformation process. nih.gov

Phytoremediation studies have also identified PEDN as a breakdown product. Plant cultures such as Rheum palmatum (Chinese rhubarb), Saponaria officinalis (soapwort), and Populus simonii (Simon's poplar) can degrade PETN through enzymatic hydrolysis of the nitrate esters, with PEDN being one of the identified metabolites. unt.edu

Table 1: Microbial Degradation of PETN to PEDN

| Microorganism | Environment/Condition | Metabolic Pathway | Key Enzyme | Reference |

|---|---|---|---|---|

| Enterobacter cloacae PB2 | Aerobic, Nitrogen-limiting (Soil) | Sequential denitration of PETN to PETriN, then PEDN. | NADPH-dependent PETN reductase | nih.govacs.orgpacific.edu |

| Anaerobic Consortia (Denitrifying Bacteria) | Anaerobic (Contaminated Soil) | Sequential reduction of PETN to PEDN and further to PEMN and pentaerythritol. | Nitrite reductase | nih.govuwaterloo.ca |

| Agrobacterium radiobacter | Aerobic, Nitrogen-limiting | Metabolizes PETN, likely forming PETriN and PEDN. | NADH-dependent reductase | wikipedia.org |

| Rheum palmatum, Saponaria officinalis, Populus simonii | In vitro plant cultures | Enzymatic hydrolysis of PETN to its lower nitrate esters, including PEDN. | Not specified | unt.edu |

Abiotic Degradation Processes in Environmental Matrices (e.g., pH sensitivity, photolysis)

Pentaerythritol dinitrate is formed from PETN through several abiotic degradation mechanisms in environmental matrices like water and soil.

Hydrolysis: PETN is generally resistant to hydrolysis in water at room temperature. sigmaaldrich.com However, under specific conditions, hydrolysis can occur, yielding PEDN. In the presence of water, particularly at elevated temperatures (100°C or above), PETN decomposes to form its mono-, di-, and trinitrated derivatives. sigmaaldrich.comontosight.ai This hydrolysis can be accelerated by the presence of acid; for instance, 0.1% nitric acid speeds up the reaction. sigmaaldrich.com PETN has also been found to be sensitive to degradation under alkaline conditions, such as at a pH of 12. sciencemadness.org

Reduction by Zerovalent Iron: A significant abiotic degradation pathway for PETN is reduction by zerovalent iron (Fe⁰). nih.govchemicalbook.com This process is rapid and involves the sequential denitration of PETN. In this pathway, PETN is stepwise reduced to PETriN and then to PEDN, continuing until the final product, pentaerythritol, is formed. nih.govnih.govchemicalbook.com Nitrite is released at each denitration step. nih.govchemicalbook.com This reaction is very fast, with studies in iron-containing columns reporting PETN half-lives on the order of minutes. nih.gov

Photolysis and Radiation: PETN can undergo slow photodegradation via hydrolytic denitration. sciencemadness.org Furthermore, exposure to neutron radiation has been shown to degrade PETN, producing carbon dioxide along with some this compound and trinitrate. sigmaaldrich.com

Table 2: Abiotic Formation of PEDN from PETN

| Process | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | Water at ≥ 100°C; accelerated by acid (e.g., 0.1% nitric acid). | PETN decomposes to PEDN and other lower nitrate esters. | sigmaaldrich.comontosight.ai |

| Alkaline Degradation | High pH (e.g., pH 12). | PETN is sensitive to degradation. | sciencemadness.org |

| Reduction | Presence of zerovalent iron (Fe⁰). | Rapid, sequential denitration of PETN to PEDN and other intermediates. | nih.govnih.govchemicalbook.com |

| Radiation | Neutron radiation. | Degradation of PETN, producing CO₂ and some PEDN and PETriN. | sigmaaldrich.com |

Sorption and Leaching Behavior in Soil and Water Systems

Direct experimental data on the sorption and leaching of this compound are limited. However, its behavior can be inferred from the properties of its parent compound, PETN, and its own chemical structure.

PETN exhibits low solubility in water and has a relatively high affinity for sorption to soil, particularly soil rich in organic matter. sciencemadness.org This suggests that PETN itself is not highly mobile and tends not to migrate extensively through the soil to contaminate groundwater. sciencemadness.org

This compound, having two nitrate ester groups replaced by hydroxyl groups, is a more polar molecule than PETN. This is reflected in its calculated XLogP3 value (a measure of lipophilicity) of -0.5, compared to approximately 1.4 for PETN. nih.govnih.gov The lower LogP value indicates higher water solubility and lower lipophilicity for PEDN. Consequently, PEDN is expected to have a significantly lower sorption affinity for soil organic matter and a higher potential for leaching through the soil profile compared to PETN. Its increased water solubility would make it more mobile in soil porewater and more likely to be transported to groundwater systems.

Despite the high sorption potential of PETN, studies have shown it can still leach from solid formulations, such as the explosive mixture DM-12, when subjected to a continuous flow of water. sciencemadness.org This implies that the formation of the more mobile PEDN could enhance the transport of PETN-related contamination from its source.

Transport and Transformation Dynamics in Aquatic Environments

In aquatic environments, the transport and transformation of this compound are intrinsically linked to the fate of its parent compound, PETN. The dissolution of solid PETN particles is often the rate-limiting step for its degradation and the subsequent release of its metabolites into the water column. nih.govnih.govchemicalbook.com

Once formed in the aqueous phase through the biodegradation or abiotic degradation of PETN, PEDN is subject to further transformation. The primary transformation pathway is continued sequential denitration. Both microbial action and reduction by materials like granular iron will further degrade PEDN to pentaerythritol mononitrate (PEMN) and ultimately to the non-explosive, more benign compound pentaerythritol. nih.govchemicalbook.com

The transport of PEDN within aquatic systems is governed by its physicochemical properties. As a more polar and water-soluble compound than PETN, PEDN is more mobile. nih.gov It will be transported more readily with water flow, whether in surface water bodies or as it leaches into groundwater. This increased mobility means that while the parent PETN might remain localized near the source of contamination, its degradation product, PEDN, could be transported over greater distances, potentially expanding the contaminant plume.

Advanced Structural Studies and Isomerism of Pentaerythritol Dinitrate

Molecular Conformation and Stereochemistry

Pentaerythritol (B129877) dinitrate, with the chemical formula C₅H₁₀N₂O₈, is a molecule derived from the central polyol, pentaerythritol. nih.gov In this compound, two of the four primary hydroxyl groups of pentaerythritol are esterified with nitric acid, leaving two remaining hydroxyl groups. nih.gov The central carbon atom is a quaternary neopentyl-type center, bonded to four CH₂ groups.

The molecule's conformation is dictated by the rotational freedom around the C-C and C-O-NO₂ single bonds. The central C(CH₂)₄ core provides a tetrahedral framework. The orientation of the nitrate (B79036) ester groups and the hydroxyl groups can vary, leading to different conformers. The stereochemistry of nitrate esters of polyols has been a subject of study, with spectroscopic methods like solution infrared (IR) and proton magnetic resonance (PMR) being key to elucidating conformational details. ubc.ca For polyol nitrates, the frequencies of the nitrato group bands in IR spectra are dependent on the molecular structure and stereochemistry. ubc.ca

Table 1: Molecular Properties of Pentaerythritol Dinitrate

| Property | Value |

|---|---|

| IUPAC Name | [2,2-bis(hydroxymethyl)-3-nitrooxypropyl] nitrate nih.gov |

| Molecular Formula | C₅H₁₀N₂O₈ nih.gov |

| Molecular Weight | 226.14 g/mol nih.gov |

| Monoisotopic Mass | 226.04371528 Da nih.gov |

| Structure | A central quaternary carbon atom bonded to two -CH₂OH groups and two -CH₂ONO₂ groups. |

This table was generated based on data from PubChem. nih.gov

Crystal Chemistry and Polymorphism Relevant to Impurities in PETN

This compound is most frequently encountered as an impurity in the production of pentaerythritol tetranitrate (PETN), a widely used high explosive. fiu.eduunt.eduuva.nl During the nitration of pentaerythritol, incomplete reaction leads to the formation of under-nitrated derivatives, including PEDN, pentaerythritol mononitrate (PEMonoN), and pentaerythritol trinitrate (PETriN). fiu.eduresearchgate.net The presence of these impurities, even in small amounts, can significantly alter the chemical and physical properties of the PETN bulk material. unt.eduosti.gov

The crystal structure of PETN is well-characterized, with the most common ambient pressure form, PETN-I, belonging to the tetragonal space group P-421c. aip.orgwikipedia.org While specific crystallographic data for pure PEDN is not as readily available, its influence as a defect within the PETN crystal lattice has been the subject of advanced computational studies. Quantum-chemical modeling using Density Functional Theory (DFT) has been employed to understand the effects of such impurities. aip.orgacs.org

In these simulations, a central PETN molecule in a large supercell (often a 2x2x2 expansion of the unit cell) is substituted with an impurity molecule like PEDN. aip.orgacs.org These studies have shown that the presence of PEDN within the PETN crystal lattice causes a significant narrowing of the band gap, which can affect the material's optical properties and sensitivity. aip.org The inclusion of PEDN molecules can also introduce disorder and strain into the PETN crystal structure, which may influence its stability and decomposition behavior. unt.edu

PETN itself exhibits polymorphism, with a high-temperature phase known as PETN-II. osti.govopastpublishers.com The transformation between these phases can be affected by various factors, including the presence of impurities. osti.gov The structural mismatch and different intermolecular interactions (e.g., hydrogen bonding from the hydroxyl groups of PEDN) can disrupt the regular packing of PETN molecules, potentially creating localized points of instability within the crystal.

Characterization of Specific Isomers and their Unique Properties

Based on the symmetrical structure of the pentaerythritol starting material, where all four hydroxyl groups are equivalent, only one constitutional isomer of this compound is expected from direct nitration. However, isomers can arise from different chemical functionalities. An important class of isomers for nitrate esters are the corresponding nitrite (B80452) esters.

Analogous to the known nitrite isomer of PETN (PETN-OONO), a nitrite isomer of PEDN (PEDN-OONO) can be hypothesized. aip.orgacs.org This isomer would feature one or two -O-N=O functional groups instead of the -O-NO₂ nitrate ester groups. The properties of such an isomer would be expected to differ significantly from the nitrate form.

Studies on PETN and its impurities have provided insight into the unique properties these isomers can possess. Quantum-chemical calculations have shown that the nitrite isomer of PETN has a significantly lower singlet-triplet excitation energy compared to PETN itself. aip.org This suggests that a PEDN-OONO isomer would also likely have a lower band gap and be more sensitive to optical or thermal initiation.

The characterization of these isomers and other impurities is critical for quality control in PETN manufacturing. Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) are used to detect and identify trace homolog impurities, including under-nitrated species like PEDN and their derivatives. tandfonline.com

Table 2: Calculated Properties of PETN and Related Impurities

| Compound | Functionality | S₀→S₁ Excitation (HOMO-LUMO gap, eV) | S₀→T₁ Excitation (eV) |

|---|---|---|---|

| PETN | Tetranitrate | 4.5 | 4.3 |

| Pentaerythritol Trinitrate (PETriN) | Trinitrate, Monohydroxyl | 4.4 | 4.2 |

| This compound (PEDN) | Dinitrate, Dihydroxyl | 4.2 | 4.1 |

| Pentaerythritol Mononitrate (PEMonoN) | Mononitrate, Trihydroxyl | 4.7 | 4.6 |

| Pentaerythritol (PE) | Tetrahydroxyl | 7.0 | 5.8 |

| PETN-OONO (Nitrite Isomer) | Trinitrate, Mononitrite | 3.1 | 2.5 |

This table is based on data from quantum-chemical calculations on PETN and its impurities. The values illustrate the distinct electronic properties of the different species, including the significant effect of the nitrite isomer functionality. aip.org

Q & A

Q. What are the established synthesis pathways for pentaerythritol dinitrate (PEDN), and how do reaction conditions influence yield?

PEDN is synthesized via selective nitration of pentaerythritol derivatives. A common method involves nitrating diacetate esters of pentaerythritol (e.g., diacetate metriol) followed by hydrolysis to remove acetate groups . Reaction temperature and nitration agent (e.g., HNO₃/H₂SO₄ mixtures) critically impact purity and yield. For instance, excessive temperatures can lead to over-nitration or decomposition, while controlled hydrolysis ensures selective dinitrate formation. Validation via HPLC with internal standards (e.g., 4'-chloroacetanilide) is recommended for purity assessment .

Q. What analytical methods are routinely used to detect and quantify PEDN in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying PEDN in pharmaceutical or explosive formulations, often using nitroglycerin or isosorbide dinitrate as internal standards . For trace analysis, surface-enhanced Raman spectroscopy (SERS) achieves detection limits as low as tens of picograms by exploiting plasmonic enhancements on substrates like Klarite® .

Q. How does the molecular structure of PEDN influence its chemical stability compared to related nitrate esters?

PEDN’s stability arises from its symmetrical tetrahedral structure, which reduces susceptibility to hydrolysis and thermal degradation compared to linear analogs like ethylene glycol dinitrate (EGDN). However, trace impurities (e.g., residual acids) or UV exposure can accelerate decomposition into mononitrate or pentaerythritol derivatives .

Q. What safety protocols are essential when handling PEDN in laboratory settings?

Use nitrile gloves, eye protection, and fume hoods to avoid skin/eye contact and inhalation. Contaminated gloves must be disposed of as hazardous waste. In case of exposure, wash affected areas with water for ≥15 minutes and seek medical evaluation. Storage should prioritize cool, dry conditions to prevent unintended detonation .

Advanced Research Questions

Q. How can molecular imprinting techniques improve selectivity in PEDN detection for forensic applications?

Molecularly imprinted Au nanoparticle composites, synthesized via electropolymerization of thioaniline-functionalized nanoparticles in the presence of template analogs (e.g., citric acid), enable ultrasensitive surface plasmon resonance (SPR) detection. This method achieves a detection limit of 200 fM for PEDN by amplifying dielectric changes upon analyte binding .

Q. What methodologies resolve contradictions in reported degradation pathways of PEDN under environmental conditions?

Conflicting data on degradation products (e.g., mononitrates vs. dinitrates) require LC-MS/MS analysis of post-degradation residues to distinguish between natural hydrolysis and explosive residue profiles. Isotopic labeling (e.g., ¹⁵N-PEDN) can track degradation pathways and validate kinetic models .

Q. How do calorimetric techniques measure the thermodynamic properties of PEDN, and what are key experimental considerations?

Oxygen bomb calorimetry measures heat of detonation (ΔH_detonation) by combusting PEDN in controlled oxygen environments. Key parameters include sample purity (>95%), adiabatic calibration, and correction for heat loss. Reported ΔH_detonation for PETN is 1490 ± 5 cal/g, providing a benchmark for related dinitrates .

Q. What computational approaches predict PEDN’s reactivity and compatibility in mixed explosive formulations?

AM1 molecular orbital studies simulate electronic structures to predict reactivity, while Kamlet-Jacobs equations estimate detonation velocity and pressure based on elemental composition and density. These models require validation against experimental data from small-scale detonation tests .

Q. How can vibrational spectroscopy differentiate PEDN from structurally similar explosives in post-blast residues?

Raman spectroscopy coupled with principal component analysis (PCA) distinguishes PEDN from EGDN or RDX by analyzing nitro-group vibrational modes (e.g., symmetric/asymmetric NO₂ stretches at 1280–1350 cm⁻¹). SERS enhances sensitivity for trace residues (<1 ng) on substrates like Au nanoparticles .

Q. What mechanistic insights explain PEDN’s dual role as a vasodilator and explosive?

PEDN releases nitric oxide (NO) via enzymatic denitration, activating soluble guanylate cyclase (sGC) to induce vasodilation. In explosives, rapid exothermic decomposition releases NO₂ and CO₂, with energy release governed by bond dissociation energies of O-NO₂ groups. Comparative studies of nitration degree (mono- vs. dinitrate) clarify bioactivity-explosive correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten